

1-Benzoylpiperidine-4-carboxylic acid physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzoylpiperidine-4-carboxylic acid**

Cat. No.: **B1266256**

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An In-depth Technical Guide on the Physicochemical Properties of **1-Benzoylpiperidine-4-carboxylic acid**

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Benzoylpiperidine-4-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visual workflow for its synthesis and purification.

Core Physicochemical Properties

1-Benzoylpiperidine-4-carboxylic acid, with the CAS Number 5274-99-7, is a carboxylic acid-substituted piperidine derivative utilized in proteomics research.^[1] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₅ NO ₃	[1] [2]
Molecular Weight	233.26 g/mol	[1] [2]
Melting Point	136-138°C / 144-146°C	[2] [3]
Boiling Point	438.8 ± 38.0 °C (Predicted)	[2]
Density	1.248 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	4.45 ± 0.20 (Predicted)	[2]
LogP	1.11	[4]
Flash Point	219.2°C	[2]
Vapor Pressure	1.78E-08 mmHg at 25°C	[2]
Refractive Index	1.582	[2]
Storage Condition	Sealed in dry, Room Temperature	[2]

Experimental Protocols

The methodologies for the synthesis and purification of **1-Benzoylpiperidine-4-carboxylic acid** are critical for obtaining a high-purity product for research and development.

Synthesis via Microwave-Assisted Reaction

This protocol outlines a rapid and efficient method for the synthesis of **1-Benzoylpiperidine-4-carboxylic acid**.

Materials:

- 4-Piperidinecarboxylic acid
- Benzoyl chloride
- Tetrahydrofuran (THF)

- Triethylamine
- 1 M Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Combine 4-Piperidinocarboxylic acid (1.0 mmol), benzoyl chloride (1.0 mmol), and triethylamine (2.5 mmol) in 5 mL of THF in a microwave reactor vessel.[3]
- Stir the reaction mixture in the microwave reactor at 70°C under 120 W of power for 15 minutes.[3]
- After the reaction is complete, acidify the mixture with 10 mL of 1 M HCl.[3]
- Extract the product into dichloromethane (3 x 25 mL).[3]
- Combine the organic layers and dry them over anhydrous Na_2SO_4 .[3]
- Filter the solution and concentrate it under reduced pressure to yield the crude product.[3]

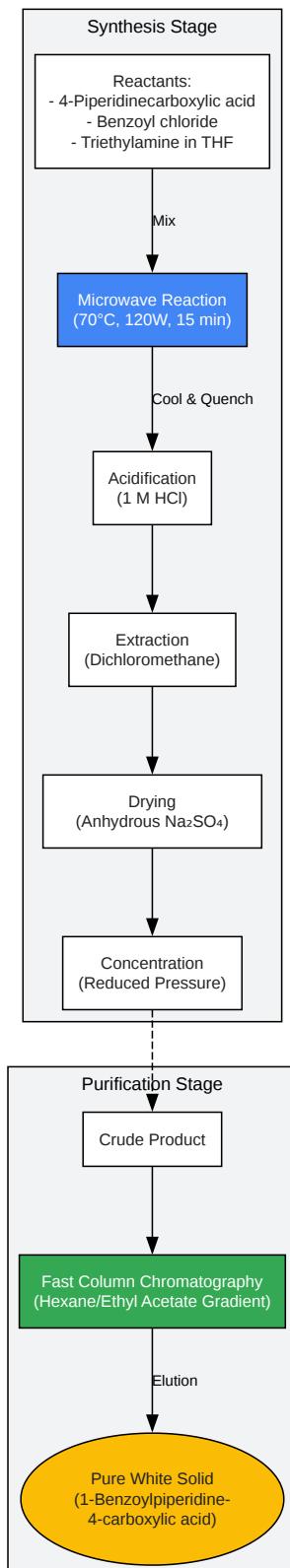
Purification by Fast Column Chromatography

Procedure:

- The crude product obtained from the synthesis is purified using fast column chromatography. [3]
- Sequentially elute the column with a hexane solution containing 5% ethyl acetate, followed by a hexane solution with 80% ethyl acetate.[3]
- This process yields **1-Benzoylpiperidine-4-carboxylic acid** as a white solid with a reported yield of 94%. [3]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of **1-Benzoylpiperidine-4-carboxylic acid**.



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Caption: Workflow for Synthesis and Purification.

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- To cite this document: BenchChem. [1-Benzoylpiperidine-4-carboxylic acid physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266256#1-benzoylpiperidine-4-carboxylic-acid-physicochemical-properties\]](https://www.benchchem.com/product/b1266256#1-benzoylpiperidine-4-carboxylic-acid-physicochemical-properties)

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